2-Methyl-5-(4-{[4-(trifluoromethoxy)phenyl]amino}phthalazin-1-yl)benzenesulfonamide
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Overview
Description
2-METHYL-5-(4-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethoxy group, a phthalazinyl group, and a sulfonamide group, making it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-5-(4-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the phthalazinyl core, the introduction of the trifluoromethoxy group, and the sulfonamide formation. Common synthetic routes include:
Suzuki–Miyaura coupling: This method is often used to form the carbon-carbon bonds between the aromatic rings.
Nucleophilic substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-5-(4-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals for coupling reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted aromatic compounds.
Scientific Research Applications
2-METHYL-5-(4-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with specific proteins and enzymes.
Mechanism of Action
The mechanism of action of 2-METHYL-5-(4-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances its binding affinity to these targets, while the sulfonamide group may participate in hydrogen bonding and other interactions. The phthalazinyl core provides structural rigidity, allowing for precise interaction with the active sites of target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(trifluoromethoxy)phenyl]acetic acid: Shares the trifluoromethoxy group but differs in the overall structure and functional groups.
1-Trifluoromethoxy-4-(trifluoromethyl)benzene: Contains similar trifluoromethoxy and trifluoromethyl groups but lacks the phthalazinyl and sulfonamide groups.
Uniqueness
2-METHYL-5-(4-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H17F3N4O3S |
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Molecular Weight |
474.5 g/mol |
IUPAC Name |
2-methyl-5-[4-[4-(trifluoromethoxy)anilino]phthalazin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H17F3N4O3S/c1-13-6-7-14(12-19(13)33(26,30)31)20-17-4-2-3-5-18(17)21(29-28-20)27-15-8-10-16(11-9-15)32-22(23,24)25/h2-12H,1H3,(H,27,29)(H2,26,30,31) |
InChI Key |
PFBDPTBGEWVXBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC(F)(F)F)S(=O)(=O)N |
Origin of Product |
United States |
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